Cas no 1239460-75-3 (5-bromo-8-(trifluoromethyl)quinoline)

5-Bromo-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring both bromine and trifluoromethyl functional groups, which enhance its reactivity and utility in organic synthesis. The bromine substituent facilitates cross-coupling reactions, such as Suzuki or Stille couplings, while the electron-withdrawing trifluoromethyl group influences the compound's electronic properties, making it valuable in medicinal chemistry and materials science. This compound serves as a versatile intermediate for constructing complex heterocyclic frameworks, particularly in pharmaceutical research for developing bioactive molecules. Its stability and well-defined reactivity profile make it a preferred choice for selective functionalization and derivatization in synthetic applications.
5-bromo-8-(trifluoromethyl)quinoline structure
1239460-75-3 structure
Product Name:5-bromo-8-(trifluoromethyl)quinoline
CAS No:1239460-75-3
MF:C10H5BrF3N
MW:276.052612066269
MDL:MFCD25542357
CID:1016246
PubChem ID:68754974
Update Time:2025-06-07

5-bromo-8-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-8-(trifluoromethyl)quinoline
    • AKOS025146692
    • DTXSID50738962
    • SCHEMBL3710953
    • DB-129287
    • A849933
    • CS-W007240
    • SY045777
    • Quinoline, 5-bromo-8-(trifluoromethyl)-
    • 1239460-75-3
    • DS-8638
    • BCP30151
    • SB71678
    • AMY26269
    • MFCD25542357
    • MDL: MFCD25542357
    • Inchi: 1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H
    • InChI Key: NDIXNUDOSIZUCO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(F)(F)F)C2C1=CC=CN=2

Computed Properties

  • Exact Mass: 274.95575g/mol
  • Monoisotopic Mass: 274.95575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Boiling Point: 309.6±37.0℃ at 760 mmHg

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5-bromo-8-(trifluoromethyl)quinoline Suppliers

Amadis Chemical Company Limited
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(CAS:1239460-75-3)5-bromo-8-(trifluoromethyl)quinoline
Order Number:A849933
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:27
Price ($):224.0
Email:sales@amadischem.com

Additional information on 5-bromo-8-(trifluoromethyl)quinoline

Introduction to 5-bromo-8-(trifluoromethyl)quinoline (CAS No. 1239460-75-3)

5-bromo-8-(trifluoromethyl)quinoline, with the CAS number 1239460-75-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a trifluoromethyl group in its structure imparts unique chemical and pharmacological properties, making it a valuable candidate for various research endeavors.

The chemical structure of 5-bromo-8-(trifluoromethyl)quinoline consists of a quinoline core with a bromine substituent at the 5-position and a trifluoromethyl group at the 8-position. The quinoline ring system is a heterocyclic aromatic compound with a nitrogen atom at the 2-position, providing it with strong electron-withdrawing properties. The bromine and trifluoromethyl groups further enhance these properties, contributing to the compound's stability and reactivity.

In recent years, 5-bromo-8-(trifluoromethyl)quinoline has been extensively studied for its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy. Additionally, the compound's ability to inhibit specific signaling pathways, such as the PI3K/Akt pathway, has been highlighted in several studies.

Beyond its anticancer properties, 5-bromo-8-(trifluoromethyl)quinoline has also shown promise in other therapeutic areas. For instance, it has been investigated for its antiviral activity against several RNA viruses, including influenza and Zika viruses. The compound's ability to interfere with viral replication and reduce viral load makes it a potential candidate for developing antiviral drugs. Moreover, preliminary studies have indicated that it may have neuroprotective effects, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 5-bromo-8-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available starting materials. One common approach is to begin with 2-aminoanthraquinone, which undergoes bromination at the 5-position followed by trifluoromethylation at the 8-position. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.

In terms of safety and handling, 5-bromo-8-(trifluoromethyl)quinoline should be managed with care due to its potential health hazards. Proper personal protective equipment (PPE) should be worn when handling this compound to avoid skin contact and inhalation. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials to ensure its stability and prevent degradation.

The future prospects for 5-bromo-8-(trifluoromethyl)quinoline are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases, particularly cancer and viral infections. Researchers are also exploring combination therapies involving this compound to enhance its therapeutic effects while minimizing side effects. Furthermore, efforts are being made to develop novel derivatives of 5-bromo-8-(trifluoromethyl)quinoline with improved pharmacological profiles and reduced toxicity.

In conclusion, 5-bromo-8-(trifluoromethyl)quinoline (CAS No. 1239460-75-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into effective therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1239460-75-3)5-bromo-8-(trifluoromethyl)quinoline
A849933
Purity:99%
Quantity:1g
Price ($):224.0
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